molecular formula C24H17ClN4O2 B2474343 1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900292-16-2

1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2474343
CAS RN: 900292-16-2
M. Wt: 428.88
InChI Key: NFBSNVMRDXRJIV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . It is a derivative of pyrrolo[2,3-d]pyrimidine , a class of compounds that have shown potential as antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to the given compounds, have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities . These compounds could potentially be developed into drugs for treating inflammatory diseases and pain.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . This suggests that the given compounds could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have also been found to possess anti-HIV properties . This suggests potential applications of the given compounds in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests potential applications of the given compounds in combating oxidative stress in the body.

Antimicrobial and Antitubercular Activities

Indole derivatives have been found to possess antimicrobial properties . In addition, pyrimidine scaffolds, which are structurally similar to the given compounds, have been found to possess antitubercular activities . This suggests potential applications of the given compounds in the treatment of microbial infections and tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests potential applications of the given compounds in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial properties . This suggests potential applications of the given compounds in the treatment of malaria.

Future Directions

The future directions for this compound could involve further optimization of its synthesis, detailed investigation of its mechanism of action, and comprehensive evaluation of its safety profile. Additionally, in vivo studies and clinical trials would be necessary to assess its potential as a therapeutic agent .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA . This means that the compound binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . When PKB is inhibited, the downstream effects include reduced phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This leads to a decrease in proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been found to be active in cellular assays . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . By varying the linker group between the piperidine and the lipophilic substituent, 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

properties

IUPAC Name

6-benzyl-N-(4-chlorophenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c25-17-9-11-18(12-10-17)26-23(30)20-14-19-22(29(20)15-16-6-2-1-3-7-16)27-21-8-4-5-13-28(21)24(19)31/h1-14H,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBSNVMRDXRJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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